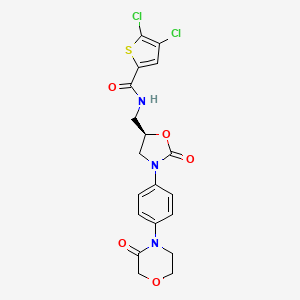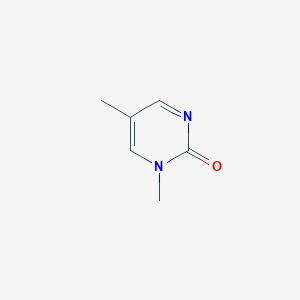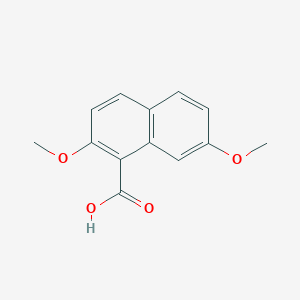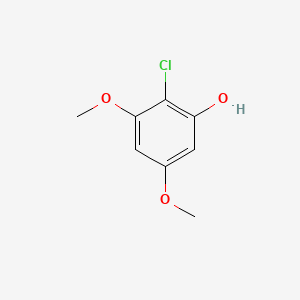
2-(Aminomethyl)-N-phenylaniline
Übersicht
Beschreibung
2-(Aminomethyl)-N-phenylaniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science Applications
- Supramolecular Gels : Derivatives of phenylalanine, like 2-(Aminomethyl)-N-phenylaniline, are used in the creation of low-molecular-weight gelators. These gels find applications in drug delivery, tissue engineering, and environmental cleanup due to their responsive nature to external stimuli (Das, Häring, Haldar, & Díaz Díaz, 2017).
Pharmacological Research
- Synthesis of Biologically Active Compounds : Research has focused on the synthesis and analysis of derivatives of aromatic amino acids like N-phenylanthranilic acids. These compounds have shown potential in pharmacology, displaying activities such as anti-inflammatory and analgesic effects (Isaev, Yeryomina, Zhukova, Kryuchkova, & Zhegunova, 2014).
Biochemical and Molecular Biology Applications
- Metabolic Studies : Derivatives of phenylalanine are studied for their role in metabolic pathways, particularly in diseases like phenylketonuria. Investigations into the effects of amino acid supplements on brain phenylalanine levels provide insights into the treatment of such conditions (Moats, Moseley, Koch, & Nelson, 2003).
Wirkmechanismus
Target of Action
Related compounds have been found to exhibit antimicrobial properties, suggesting potential targets could be bacterial membranes .
Mode of Action
The exact mode of action of 2-(Aminomethyl)-N-phenylaniline is currently unknown . It’s worth noting that similar compounds have been found to exhibit rapid cytocidal action
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, including those involved in bacterial membrane function
Result of Action
Related compounds have been found to exhibit rapid bactericidal effects , suggesting that this compound may also have potent antimicrobial properties.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFFGECEBOFNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576775 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20877-84-3 | |
| Record name | 2-(Aminomethyl)-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)


![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)








![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
